4-Chloro-2-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(piperazin-1-yl)pyrimidine is an organic compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol . It is a derivative of pyrimidine, substituted with a chlorine atom at the 4-position and a piperazine ring at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .
Pharmacokinetics
The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(piperazin-1-yl)pyrimidine is known to interact with various enzymes and proteins. It has been reported as a metabolite of buspirone , suggesting that it may interact with enzymes involved in drug metabolism
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It is known to act as an antagonist of the α2-adrenergic receptor , suggesting that it may exert its effects through binding interactions with this receptor. The specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are not well-characterized and require further study.
Preparation Methods
The synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-Chloro-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
4-Chloro-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases such as cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic effects.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Chloro-2-(piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)pyrimidine: Lacks the chlorine substitution at the 4-position, which can affect its reactivity and biological activity.
4-Chloro-2-(methylpiperazin-1-yl)pyrimidine: Contains a methyl group on the piperazine ring, which can influence its chemical properties and interactions.
4-Chloro-2-(phenylpiperazin-1-yl)pyrimidine: Substituted with a phenyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 |
Source
|
Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-90-2 |
Source
|
Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.